molecular formula C18H35NO3 B12425256 N-Palmitoylglycine-d31

N-Palmitoylglycine-d31

Cat. No.: B12425256
M. Wt: 344.7 g/mol
InChI Key: KVTFEOAKFFQCCX-SAQPIRCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Palmitoylglycine-d31 is a deuterium-labeled derivative of N-Palmitoylglycine. This compound is primarily used in scientific research due to its unique properties, which include the incorporation of stable heavy isotopes. Deuteration, the process of replacing hydrogen atoms with deuterium, can significantly affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Palmitoylglycine-d31 involves the deuteration of N-Palmitoylglycine. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often require controlled temperatures and pressures to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuteration level and purity .

Chemical Reactions Analysis

Types of Reactions

N-Palmitoylglycine-d31 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-Palmitoylglycine-d31 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies involving the quantitation of drug molecules.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-Palmitoylglycine-d31 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and metabolic stability. This can lead to changes in the pharmacokinetic and pharmacodynamic profiles of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability and alter its metabolic profile, making it a valuable tool for studying drug metabolism and pharmacokinetics .

Biological Activity

N-Palmitoylglycine-d31 is a deuterated derivative of N-Palmitoylglycine, an endogenous lipid that plays a significant role in various biological processes, particularly in neuronal signaling and pain modulation. This compound is characterized by a palmitoyl group (a 16-carbon saturated fatty acid) attached to the amino acid glycine, and its deuteration enhances stability for analytical applications.

This compound is synthesized through methods that ensure high purity suitable for research applications. The presence of deuterium allows for precise tracking in metabolic studies, particularly using mass spectrometry techniques.

Biological Activities

This compound exhibits several notable biological activities:

  • Calcium Mobilization : It induces calcium influx in sensory neurons, which is critical for neuronal signaling. This activity is particularly evident in dorsal root ganglion (DRG) cells and is essential for understanding pain mechanisms .
  • Nitric Oxide Production : The compound stimulates nitric oxide (NO) production through calcium-sensitive nitric oxide synthase enzymes. This effect has been observed in F-11 cells, a DRG-like cell line, indicating its role in modulating inflammatory responses .
  • Interaction with Ion Channels : this compound activates the transient receptor potential channel 5 (TRPC5), enhancing calcium sparks in cardiomyocytes. This interaction suggests a potential pathway for influencing cardiac function and pain signaling .

Case Studies

  • Pain Modulation : A study demonstrated that this compound inhibited heat-evoked firing of nociceptive neurons in rat dorsal horn, highlighting its antinociceptive properties. The compound's effects were characterized by strict structural requirements and sensitivity to pertussis toxin (PTX), indicating its mechanism involves GPCR pathways .
  • Cardiac Effects : In Langendorff-perfused rabbit hearts, this compound was found to shorten the QT interval and action potential duration, suggesting implications for cardiac arrhythmias and overall heart health .

Comparative Analysis

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure SimilarityUnique Features
N-Hexadecanoyl GlycineSimilar acyl groupLonger carbon chain (C16)
Oleoyl GlycineSimilar acyl groupContains a double bond (unsaturated)
N-Acyl GlycinesGeneral classVarying acyl chains leading to different properties

This compound stands out due to its specific interaction with calcium channels and nitric oxide synthase, making it particularly relevant in pain modulation studies compared to other acyl glycine derivatives .

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Channel Activation : The compound enhances calcium influx through TRPC5 channels, which are implicated in various physiological processes including pain perception and cardiovascular function .
  • Regulation of Inflammatory Pathways : Transcriptomic analyses indicate that PalGly treatment negatively modulates immune pathways, suggesting a role in reducing inflammation-related conditions .

Properties

Molecular Formula

C18H35NO3

Molecular Weight

344.7 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)acetic acid

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2

InChI Key

KVTFEOAKFFQCCX-SAQPIRCFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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